E3 Ligase Ligand Identity: Thalidomide Versus Pomalidomide Core Differentiation
Thalidomide-PEG2-C2-NH2 employs a thalidomide-based cereblon ligand, whereas the structurally analogous pomalidomide-PEG2-C2-NH2 utilizes a pomalidomide core. While both compounds share an identical PEG2-C2-NH2 linker architecture and molecular formula (C19H24N4O6, MW 404.42), the pomalidomide variant contains an amino substitution on the phthalimide ring that confers approximately 10- to 100-fold higher CRBN binding affinity in biochemical assays [1][2]. This differential CRBN affinity translates to distinct degradation efficiency profiles in assembled PROTACs, necessitating selection based on the specific target protein and desired degradation kinetics rather than assuming interchangeability .
| Evidence Dimension | CRBN E3 ligase binding affinity (biochemical) |
|---|---|
| Target Compound Data | Thalidomide core: CRBN Kd approximately 150-250 nM |
| Comparator Or Baseline | Pomalidomide core: CRBN Kd approximately 3-10 nM |
| Quantified Difference | Pomalidomide exhibits ~15-80× higher CRBN affinity versus thalidomide |
| Conditions | Biochemical binding assays; isolated CRBN protein |
Why This Matters
This difference directly impacts PROTAC degradation efficiency and target selectivity; pomalidomide-based conjugates may achieve deeper degradation at lower concentrations but carry distinct neosubstrate recruitment profiles compared to thalidomide-based conjugates.
- [1] Lopez-Girona A, Mendy D, Ito T, et al. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia. 2012;26(11):2326-2335. View Source
- [2] Chamberlain PP, Lopez-Girona A, Miller K, et al. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nat Struct Mol Biol. 2014;21(9):803-809. View Source
